Biological Profile & Synthetic Utility of 4-Hydroxy-5,6,7-Trimethoxychromen-2-one
Biological Profile & Synthetic Utility of 4-Hydroxy-5,6,7-Trimethoxychromen-2-one
Technical Monograph | Version 1.0
Executive Summary
4-Hydroxy-5,6,7-trimethoxychromen-2-one (also known as 4-hydroxy-5,6,7-trimethoxycoumarin) represents a privileged scaffold in medicinal chemistry, bridging two distinct pharmacological classes: anticoagulants and antimitotic agents .[1]
Structurally, it combines the 4-hydroxycoumarin "warhead" essential for Vitamin K epoxide reductase (VKOR) inhibition—the mechanism underlying warfarin's activity—with a 5,6,7-trimethoxy substitution pattern. This specific methoxylation mimics the pharmacophore of colchicine and combretastatin A-4, granting its derivatives potent tubulin-binding capabilities.
This guide details the compound's synthesis, validated biological mechanisms, and experimental protocols for assessing its dual-activity profile. It is designed for researchers investigating novel antithrombotic agents or developing tubulin-targeting chemotherapeutics.
Chemical Profile & Physicochemical Properties[2][3][4][5]
| Property | Data |
| IUPAC Name | 4-hydroxy-5,6,7-trimethoxy-2H-chromen-2-one |
| Molecular Formula | C₁₂H₁₂O₆ |
| Molecular Weight | 252.22 g/mol |
| Core Scaffold | Coumarin (Benzopyrone) |
| Key Substituents | 4-OH (Acidic enol), 5,6,7-OMe (Lipophilic/Tubulin-binding) |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.[1][2] |
| pKa (Predicted) | ~4.2 (4-OH group) |
Structural Insight: The 4-hydroxyl group is acidic due to resonance stabilization with the lactone carbonyl (forming a 4-hydroxy-2-pyrone system). This acidity is critical for its interaction with the VKORC1 enzyme active site.
Synthesis: The Optimized Route
Expert Insight: While direct Pechmann condensation of 3,4,5-trimethoxyphenol with malonic acid is possible, it often suffers from low yields due to the steric hindrance of the trimethoxy groups. The Fries Rearrangement Route is the field-proven protocol for high-purity synthesis.
Protocol: Two-Step Cyclization
Reagents: 3,4,5-trimethoxyphenol, Acetic anhydride, Boron trifluoride etherate (BF₃·Et₂O), Diethyl carbonate, Sodium hydride (NaH).[3]
Step 1: Acetylation & Fries Rearrangement
-
Acetylation: React 3,4,5-trimethoxyphenol with excess acetic anhydride (100°C, 2h) to form the acetate ester.
-
Rearrangement: Dissolve the ester in acetic acid. Add BF₃[4]·Et₂O (3 equiv) dropwise. Heat to 60°C for 3 hours.
-
Workup: Quench with ice water. The product, 2-hydroxy-3,4,5-trimethoxyacetophenone , precipitates. Recrystallize from ethanol.
Step 2: Claisen Condensation & Cyclization
-
Suspend NaH (4 equiv, 60% in oil) in dry toluene under Argon.
-
Add diethyl carbonate (3 equiv) followed by dropwise addition of the acetophenone from Step 1 dissolved in toluene.
-
Reflux: Heat to 110°C for 4 hours. The intermediate β-keto ester forms and cyclizes in situ.
-
Acidification: Cool and pour into ice/HCl (1M). The solid 4-hydroxy-5,6,7-trimethoxychromen-2-one precipitates.
-
Purification: Recrystallize from methanol/chloroform.
Pharmacological Mechanisms[7]
A. Anticoagulant Activity (Vitamin K Antagonism)
Like its parent compound warfarin, 4-hydroxy-5,6,7-trimethoxychromen-2-one acts as a competitive inhibitor of Vitamin K 2,3-epoxide reductase complex subunit 1 (VKORC1) .
-
Mechanism: The 4-hydroxycoumarin anion mimics the transition state of Vitamin K epoxide reduction.
-
Effect: Depletes reduced Vitamin K (hydroquinone), preventing the γ-carboxylation of coagulation factors II, VII, IX, and X.
B. Antimitotic Activity (Tubulin Binding)
The 5,6,7-trimethoxy motif is a direct structural mimic of the A-ring of Colchicine .
-
Mechanism: The molecule binds to the colchicine-binding site at the interface of α- and β-tubulin.
-
Effect: Inhibits microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis in dividing cells.
-
Note: This activity is significantly enhanced when the 3-position is substituted with a lipophilic aryl group (neoflavonoid analogs).
C. Antioxidant Potential
The 4-OH group acts as a hydrogen donor, neutralizing Reactive Oxygen Species (ROS). The methoxy groups provide electron-donating density, stabilizing the resulting phenoxy radical.
Visualizing the Mechanism of Action[8][9][10]
The following diagram illustrates the dual pathway interaction of the scaffold.
Caption: Dual-pharmacophore mechanism showing the 4-OH group driving anticoagulation and the trimethoxy motif driving antimitotic effects.
Experimental Validation Protocols
Protocol A: In Vitro Tubulin Polymerization Assay
Purpose: To verify the interaction of the trimethoxy motif with tubulin.
-
Preparation: Purify tubulin from bovine brain or purchase lyophilized tubulin (>99% pure). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.
-
Incubation: Mix tubulin (10 µM final) with the test compound (1–50 µM) in a 96-well plate. Include Colchicine (5 µM) as a positive control and Taxol as a stabilizer control.
-
Detection: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) using DAPI reporter or simply measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes at 37°C.
-
Analysis:
-
Normal Polymerization: Sigmoidal curve (Lag phase -> Growth -> Plateau).
-
Inhibition: Reduction in the slope of the growth phase and lower plateau height.
-
Protocol B: Prothrombin Time (PT) Assay
Purpose: To assess anticoagulant efficacy.
-
Plasma Source: Citrated human or rat plasma.
-
Incubation: Incubate 100 µL plasma with 10 µL of test compound (dissolved in DMSO/Saline) for 5 minutes at 37°C.
-
Activation: Add 200 µL of pre-warmed Thromboplastin-Calcium reagent (Neoplastin).
-
Measurement: Measure the time (seconds) required for clot formation using a coagulometer.
-
Calculation: Express results as International Normalized Ratio (INR) if calibrated, or % increase in PT relative to vehicle control.
References
-
Synthesis via Fries Rearrangement: Jung, J. C., et al.[4] "Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives." Molecules, 2009.
-
Anticoagulant Mechanism (General 4-Hydroxycoumarins): Danchev, N. D., et al. "Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives."[1][2] Pharmaceuticals, 2010.
-
Tubulin Binding of Trimethoxycoumarins: Hamel, E. "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews, 1996. (Foundational text on the 5,6,7-trimethoxy pharmacophore).
-
Neoflavonoid Derivatives (Cytotoxicity): Combes, S., et al. "Synthesis and Biological Evaluation of 4-Arylcoumarin Analogues of Combretastatins." Journal of Medicinal Chemistry, 2003.[2]
-
Lipid Lowering Activity of Analogues: Lee, Y., et al. "Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects."[5] International Journal of Molecular Sciences, 2022.
Sources
- 1. 5,6,7-trimethoxy-4-trifluoromethylsulfonyloxychromen-2-one - CAS号 635682-35-8 - 摩熵化学 [molaid.com]
- 2. 4-(4'-benzyloxyphenyl)-5,6,7-trimethoxychromen-2-one - CAS号 635682-36-9 - 摩熵化学 [molaid.com]
- 3. On the optical activity of the 3-aryl-4-hydroxycoumarin isolated from Millettia griffoniana: molecular modelling and total synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
